hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione
Overview
Description
Hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione is a complex organic compound characterized by its unique molecular structure. This compound falls under the category of heterocyclic compounds, which are known for their diverse chemical properties and applications. The presence of multiple functional groups within its structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione typically involves multi-step organic reactions. One common method involves the condensation of specific aldehydes with ammonia, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, including polymers and resins
Mechanism of Action
The mechanism by which hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,3,5-triazine: Known for its use in various chemical reactions and industrial applications.
Hexahydro-1,3,5-triazine derivatives: These compounds share similar structural features and chemical properties.
Uniqueness
Hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
3,11-dioxatetracyclo[6.3.0.02,6.05,9]undecane-4,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8-4-2-1-3-5(4)9(11)13-7(3)6(2)12-8/h2-7H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJOLDRMXASMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(C2OC3=O)OC4=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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